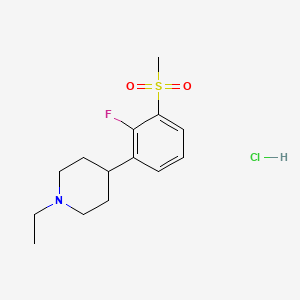
Leupeptin (hemisulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leupeptin (hemisulfate) is a naturally occurring tripeptide that functions as a reversible inhibitor of serine and cysteine proteases. It is produced by certain species of the soil bacteria Streptomyces. This compound is widely used in biochemical research to prevent the degradation of proteins during isolation and purification processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Leupeptin (hemisulfate) can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-acetyl-L-leucyl-L-leucyl-L-argininal with sulfuric acid to form the hemisulfate salt. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of leupeptin (hemisulfate) involves microbial fermentation using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, crystallization, and lyophilization, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Leupeptin (hemisulfate) undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group in leupeptin can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to a primary alcohol.
Substitution: The amino groups in leupeptin can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions
Major Products
Oxidation: The major product is N-acetyl-L-leucyl-L-leucyl-L-argininic acid.
Reduction: The major product is N-acetyl-L-leucyl-L-leucyl-L-argininol.
Substitution: Various substituted derivatives of leupeptin can be formed depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Leupeptin (hemisulfate) has a wide range of applications in scientific research:
Chemistry: Used as a protease inhibitor in protein purification processes to prevent proteolysis.
Biology: Employed in studies involving protein degradation, cell signaling, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in conditions such as hearing loss, neurodegenerative diseases, and viral infections.
Industry: Utilized in the production of pharmaceuticals and as a research reagent in various biochemical assays
Wirkmechanismus
Leupeptin (hemisulfate) exerts its effects by forming a covalent bond with the active site of serine and cysteine proteases. In the case of serine proteases, leupeptin forms a hemiacetal adduct with the hydroxyl group of the serine residue. For cysteine proteases, it forms a similar bond with the sulfur atom of the cysteine residue. This covalent binding inhibits the proteolytic activity of the enzymes, thereby preventing protein degradation .
Vergleich Mit ähnlichen Verbindungen
Leupeptin (hemisulfate) is compared with other protease inhibitors such as:
Pepstatin A: Inhibits aspartic proteases and is used in similar applications as leupeptin.
E-64: A cysteine protease inhibitor that is more specific than leupeptin.
Bestatin: Inhibits aminopeptidases and is used in studies involving peptide metabolism
Uniqueness
Leupeptin (hemisulfate) is unique due to its broad-spectrum inhibition of both serine and cysteine proteases, making it a versatile tool in biochemical research. Its reversible inhibition and low toxicity further enhance its utility in various scientific applications .
List of Similar Compounds
- Pepstatin A
- E-64
- Bestatin
- Aprotinin
- PMSF (Phenylmethylsulfonyl fluoride)
Eigenschaften
Molekularformel |
C21H42N6O4 |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;methane |
InChI |
InChI=1S/C20H38N6O4.CH4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H4/t15-,16-,17-;/m0./s1 |
InChI-Schlüssel |
IFVIKMURCAIIFV-FRKSIBALSA-N |
Isomerische SMILES |
C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C |
Kanonische SMILES |
C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid;hydrochloride](/img/structure/B10800172.png)
![[4-[[5-(carbamoylamino)-2-[[3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10800174.png)

![sodium;hydride;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10800189.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800192.png)
![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B10800199.png)
![2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10800215.png)
![sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate](/img/structure/B10800219.png)
![3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea](/img/structure/B10800224.png)
![[(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800232.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]-](/img/structure/B10800249.png)
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane](/img/structure/B10800268.png)
![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B10800273.png)
